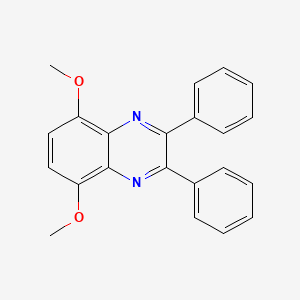

5,8-Dimethoxy-2,3-diphenylquinoxaline

Description

Historical Context and Evolution of Quinoxaline (B1680401) Derivatives in Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, has a rich history in chemical research. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg, who achieved this through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This straightforward and effective synthesis method remains a cornerstone of quinoxaline chemistry today. researchgate.net

Initially, research focused on the fundamental synthesis and characterization of the quinoxaline scaffold. However, over the last few decades, the field has expanded dramatically. vixra.org Scientists discovered that quinoxaline derivatives possess a wide array of biological activities and unique physicochemical properties. This has led to their investigation for use as pharmaceuticals, dyes, and materials for electronics. vixra.orgbiosynth.com The evolution of this class of compounds shows a clear trajectory from basic chemical curiosities to highly functional molecules with diverse applications. researchgate.net

Significance of Quinoxaline Scaffolds in Contemporary Organic Chemistry

The quinoxaline scaffold is of substantial importance in modern organic and medicinal chemistry due to its versatile structure and wide range of applications. ijiset.com The fused ring system is a bioisostere of other important structures like quinoline (B57606) and naphthalene, allowing it to interact with various biological targets. uni.lu

The significance of quinoxalines stems from several key areas:

Medicinal Chemistry : Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antimalarial properties. researchgate.netbiosynth.comijiset.com Synthetic quinoxalines are core components of various antibiotics like echinomycin (B1671085) and levomycin. uni.lunih.gov

Materials Science : Their unique electronic and photophysical properties make them valuable in the development of organic electronics. They are used as electroluminescent materials, organic semiconductors, and components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. vixra.org

Agrochemicals : Certain quinoxaline derivatives have been developed for use as fungicides, herbicides, and pesticides. ijiset.com

Synthetic Versatility : The relative ease of synthesis and the ability to readily introduce various functional groups onto the quinoxaline core allow chemists to fine-tune the molecule's properties for specific applications. vixra.orgresearchgate.net

Structural Features and Unique Characteristics of 5,8-Dimethoxy-2,3-diphenylquinoxaline within the Quinoxaline Class

5,8-Dimethoxy-2,3-diphenylquinoxaline possesses a unique combination of substituents that confer specific characteristics. Its structure is built upon the foundational quinoxaline core.

Key Structural Features:

Quinoxaline Core : The fused benzene and pyrazine rings provide a stable, aromatic, and electron-deficient heterocyclic system.

2,3-Diphenyl Groups : Two phenyl rings are attached to the pyrazine part of the scaffold. These bulky groups influence the molecule's conformation and are known to be crucial for its fluorescent and electronic properties. chemimpex.com They contribute to the material's potential use in optoelectronic devices. researchgate.net

5,8-Dimethoxy Groups : Two methoxy (B1213986) (-OCH₃) groups are attached to the benzene portion of the scaffold. Methoxy groups are strong electron-donating groups.

The most unique characteristic of this molecule arises from the electronic interplay between its substituents. The electron-donating 5,8-dimethoxy groups on the benzene ring and the electron-withdrawing pyrazine ring, further functionalized with phenyl groups, can create an intramolecular charge-transfer (ICT) or "push-pull" system. vixra.orgrsc.org This arrangement is highly sought after for tuning the photophysical properties of a molecule, potentially leading to enhanced fluorescence and specific light-emission colors, making it a candidate for applications in OLEDs and fluorescent probes. rsc.org

The standard method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govjddtonline.infoyoutube.com Therefore, the logical synthetic pathway to 5,8-Dimethoxy-2,3-diphenylquinoxaline would involve the reaction of 3,6-dimethoxy-1,2-phenylenediamine with Benzil . youtube.comyoutube.com

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Compound Name | 5,8-Dimethoxy-2,3-diphenylquinoxaline |

| Molecular Formula | C₂₂H₁₈N₂O₂ |

| Molecular Weight | 342.39 g/mol |

| Parent Compound | 2,3-Diphenylquinoxaline (B159395) biosynth.comnih.gov |

| Parent CAS Number | 1684-14-6 biosynth.comnih.gov |

| Parent Melting Point | 125-128 °C biosynth.comslideshare.net |

| Appearance | Data not available (Parent is a white to light yellow crystalline powder) slideshare.net |

Overview of Current Research Trends and Future Prospects for 5,8-Dimethoxy-2,3-diphenylquinoxaline

While specific research on 5,8-Dimethoxy-2,3-diphenylquinoxaline is not widely published, current trends in related quinoxaline derivatives point toward clear future prospects for this compound.

Current Research Trends:

Optoelectronics : A significant area of research for substituted 2,3-diphenylquinoxalines is their use as materials in optoelectronic devices. Studies focus on synthesizing derivatives with tailored donor-acceptor structures to act as emitters or charge-transport materials in OLEDs. researchgate.netrsc.org The goal is to achieve high thermal stability, specific emission colors (from blue to yellow), and good charge mobility. researchgate.netrsc.org

Medicinal Chemistry : Research continues to explore new quinoxaline derivatives as therapeutic agents. Recent studies have focused on developing potent and selective inhibitors for enzymes like α-glucosidase for anti-diabetic applications and investigating their potential as anticancer and antimicrobial agents. nih.govnih.govresearchgate.net

Future Prospects: The future for 5,8-Dimethoxy-2,3-diphenylquinoxaline lies in its synthesis and characterization to validate its potential in these fields. The presence of electron-donating methoxy groups is expected to significantly influence its properties compared to the unsubstituted parent compound.

Materials Science : It is a strong candidate for investigation as an emissive material. The push-pull nature of its structure could lead to a high fluorescence quantum yield and strong solid-state emission, which are desirable for bright and efficient OLEDs. rsc.org Future work would involve synthesizing the compound and studying its photophysical and electrochemical properties, including its absorption and emission spectra and HOMO/LUMO energy levels. researchgate.net

Medicinal Chemistry : The methoxy groups could alter the compound's solubility, lipophilicity, and binding interactions with biological targets. This could lead to enhanced or novel biological activity. Future research would involve screening it for various activities, such as anticancer, antibacterial, or enzyme inhibition, and performing molecular docking studies to understand its potential mechanism of action. nih.gov

Structure

3D Structure

Properties

CAS No. |

19506-24-2 |

|---|---|

Molecular Formula |

C22H18N2O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

5,8-dimethoxy-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C22H18N2O2/c1-25-17-13-14-18(26-2)22-21(17)23-19(15-9-5-3-6-10-15)20(24-22)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

KHRDXHXUZUXIMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Dimethoxy 2,3 Diphenylquinoxaline and Its Derivatives

Conventional and Established Synthetic Routes for Quinoxalines

The foundational methods for constructing the quinoxaline (B1680401) scaffold have been well-established for over a century and typically involve the condensation of aromatic 1,2-diamines with α-dicarbonyl compounds.

Condensation Reactions of 1,2-Diamines with α-Dicarbonyl Compounds

The most traditional and widely employed method for synthesizing quinoxalines is the acid-catalyzed condensation reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil. researchgate.netresearchgate.net This reaction is versatile and can be carried out under various conditions, often involving refluxing in solvents like ethanol or acetic acid. researchgate.net The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and dehydration to form the aromatic quinoxaline ring.

A variety of catalysts have been explored to improve the efficiency and yield of this condensation reaction. These include mineral acids, Lewis acids, and more recently, heterogeneous catalysts. The choice of catalyst and reaction conditions can influence the reaction time and the purity of the final product.

Multi-Step Synthesis Strategies for Substituted Quinoxalines

Specific Synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline

The synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline is not a single-step process and relies on the preparation of a key intermediate derived from 1,4-dimethoxybenzene.

Preparation from 1,4-Dimethoxybenzene Intermediates

A plausible and chemically sound synthetic route to 5,8-Dimethoxy-2,3-diphenylquinoxaline commences with 1,4-dimethoxybenzene. This multi-step synthesis can be outlined as follows:

Dinitration of 1,4-Dimethoxybenzene: The first step involves the regioselective dinitration of 1,4-dimethoxybenzene to introduce two nitro groups at the 2 and 3 positions, yielding 1,4-dimethoxy-2,3-dinitrobenzene. nih.gov This electrophilic aromatic substitution is a critical step to install the nitrogen functionalities that will become part of the pyrazine (B50134) ring of the quinoxaline. The regioselectivity of this reaction is influenced by the directing effects of the methoxy (B1213986) groups and the reaction conditions.

Reduction of the Dinitro Intermediate: The subsequent step is the reduction of the two nitro groups of 1,4-dimethoxy-2,3-dinitrobenzene to form the corresponding diamine, 3,6-dimethoxybenzene-1,2-diamine. This reduction can be achieved using various reducing agents, with common methods including catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations (e.g., tin and hydrochloric acid).

Cyclocondensation with Benzil: The final step is the classical condensation reaction of the synthesized 3,6-dimethoxybenzene-1,2-diamine with benzil (an α-dicarbonyl compound). This acid-catalyzed cyclocondensation reaction forms the quinoxaline ring, resulting in the target molecule, 5,8-Dimethoxy-2,3-diphenylquinoxaline.

Table 1: Multi-step Synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1,4-Dimethoxybenzene | Nitrating agent (e.g., HNO₃/H₂SO₄) | 1,4-Dimethoxy-2,3-dinitrobenzene |

| 2 | 1,4-Dimethoxy-2,3-dinitrobenzene | Reducing agent (e.g., Sn/HCl or H₂/Pd-C) | 3,6-Dimethoxybenzene-1,2-diamine |

| 3 | 3,6-Dimethoxybenzene-1,2-diamine | Benzil, Acid catalyst (e.g., acetic acid), Heat | 5,8-Dimethoxy-2,3-diphenylquinoxaline |

Optimized Reaction Conditions and Yield Enhancements

While a specific, comprehensive optimization study for the entire synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline is not extensively documented in a single source, optimizations for each individual step are based on established chemical principles and related literature.

For the dinitration step, controlling the temperature and the ratio of nitric acid to sulfuric acid is crucial to maximize the yield of the desired 2,3-dinitro isomer and minimize the formation of other isomers and side products.

In the reduction of the dinitro compound, the choice of reducing agent and reaction conditions can significantly impact the yield and purity of the resulting diamine. Catalytic hydrogenation is often preferred for its clean reaction profile, while metal-acid reductions are also effective but may require more rigorous purification of the product.

For the final cyclocondensation step, various catalysts and solvent systems have been investigated to improve yields and reduce reaction times for quinoxaline synthesis in general. The use of microwave irradiation or ultrasound has been shown to accelerate the reaction and often leads to higher yields in shorter time frames compared to conventional heating. The selection of an appropriate acid catalyst, such as acetic acid or a Lewis acid, is also critical for efficient cyclization.

Table 2: Comparison of Reaction Conditions for Quinoxaline Synthesis

| Method | Catalyst | Solvent | Reaction Time | Yield |

| Conventional Heating | Acetic Acid | Ethanol | 1-2 hours | ~75% |

| Microwave Irradiation | None | Ethanol | 55 seconds | ~60% |

| Ultrasonic Irradiation | None | Ethanol | 8 minutes | ~97% |

Advanced and Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of quinoxalines. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Key advancements in green quinoxaline synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids. researchgate.net

Catalyst-Free Reactions: Developing reaction conditions that proceed efficiently without the need for a catalyst, often utilizing microwave or ultrasound energy.

Heterogeneous Catalysis: Employing solid-supported catalysts that can be easily recovered and reused, minimizing waste and simplifying product purification.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent usage.

These green methodologies are not only beneficial for the environment but also often offer advantages in terms of reaction efficiency, cost-effectiveness, and safety.

Catalytic Methods and Nanostructured Catalysts

The synthesis of quinoxaline derivatives, including 5,8-dimethoxy-2,3-diphenylquinoxaline, is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net The use of catalysts is crucial for enhancing the efficiency of this reaction. A wide array of catalysts has been successfully employed, ranging from Lewis acids and Brønsted acids to heterogeneous catalysts. researchgate.net

In recent years, significant attention has been given to nanostructured catalysts due to their high surface area and enhanced catalytic activity. These materials offer advantages such as improved reaction rates, milder reaction conditions, and often, the ability to be recovered and reused, aligning with the principles of green chemistry. researchgate.net For instance, nano-kaoline/BF3/Fe3O4 has been utilized as an eco-friendly, magnetic nanocatalyst for quinoxaline preparation under solvent-free grinding conditions. sharif.edu Other notable examples include nanostructured pyrophosphates (e.g., Na2PdP2O7), nickel nanoparticles, and nano-TiO2, which have all proven to be effective in catalyzing quinoxaline synthesis. researchgate.netnih.gov Heteropolyoxometalates supported on alumina represent another class of efficient and reusable heterogeneous catalysts that facilitate the reaction at room temperature with high yields. nih.gov

The table below summarizes various catalytic systems used for the synthesis of quinoxaline derivatives, which are applicable to the production of 5,8-Dimethoxy-2,3-diphenylquinoxaline.

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine, Benzil | Toluene, Room Temp. | 92 | nih.gov |

| Nano-kaoline/BF3/Fe3O4 | 1,2-phenylene diamines, 1,2-diketones | Grinding, Solvent-free | High | sharif.edu |

| Nanostructured Na2PdP2O7 | Aromatic 1,2-diamine, 1,2-dicarbonyl | Ethanol | High | researchgate.net |

| Zinc Triflate | o-phenylenediamine, α-diketones | Acetonitrile, Room Temp. | up to 90 | encyclopedia.pub |

| Phosphate Fertilizers (MAP, DAP, TSP) | 1,2-diamines, 1,2-dicarbonyls | Ambient Temp. | 94-99 | dergipark.org.tr |

Solvent-Free and Aqueous Medium Reactions

In line with the growing emphasis on sustainable chemistry, methods that minimize or eliminate the use of volatile organic solvents are highly desirable. Solvent-free synthesis, often conducted through grinding the reactants with a solid catalyst, presents a clean and efficient alternative. sharif.edu This technique not only reduces environmental waste but can also lead to shorter reaction times and simpler work-up procedures.

Aqueous medium reactions provide another environmentally benign approach. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Several catalyst systems have been developed that function effectively in water or aqueous-ethanol mixtures. For example, a catalyst-free oxidative cyclization of α-halo ketones and o-phenylenediamines has been successfully performed in water at 80 °C. nih.gov Similarly, ammonium bifluoride has been used as an effective catalyst in an aqueous ethanol solvent system, providing excellent yields of quinoxaline derivatives. nih.gov

| Method | Reactants | Conditions | Key Advantage | Reference |

| Grinding | 1,2-phenylene diamines, 1,2-diketones, Nano-catalyst | Solvent-free | Eco-friendly, Easy workup | sharif.edu |

| Aqueous Synthesis | o-phenylenediamines, Phenacyl bromides | Water, 80 °C, Catalyst-free | No organic solvent, "Green" | nih.gov |

| Aqueous Ethanol | o-phenylenediamines, 1,2-dicarbonyls, NH4HF2 catalyst | Aqueous Ethanol | Mild conditions, High yields | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique utilizes microwave energy to heat the reaction mixture rapidly and uniformly, often leading to dramatic reductions in reaction time, from hours to minutes, and improved product yields. researchgate.netudayton.edu

The synthesis of quinoxalines is particularly well-suited to microwave irradiation. Reactions can be performed under solvent-free conditions by adsorbing the reactants onto a mineral support like acidic alumina, or by using a polar paste system. researchgate.net These methods are simple, rapid (often complete within 3 minutes), and avoid the need for subsequent purification steps beyond simple washing and filtration. researchgate.net Microwave-assisted synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil in ethanol has been reported to take only 10 minutes. ajrconline.org This high-speed, efficient methodology offers a significant advantage over conventional heating methods. udayton.eduudayton.edu

| Reactants | Conditions | Time | Yield (%) | Reference |

| Benzil, Benzene-1,2-diamine | Acidic Alumina, Solvent-free, MW | 3 min | 86 | researchgate.net |

| Benzil, Benzene-1,2-diamine | Polar Paste, Solvent-free, MW | 3 min | 95 | researchgate.net |

| o-phenylenediamine, Benzil | Ethanol, MW (340 W) | 10 min | - | ajrconline.org |

| Dichloroquinoxaline, Nucleophile | Triethylamine, Solvent-free, MW (160 °C) | 5 min | High | udayton.edu |

Ultrasonic Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to promote synthesis. ksu.edu.sa The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. researchgate.net

Ultrasound has been successfully applied to the synthesis of quinoxaline derivatives, often providing excellent yields in short reaction times at ambient temperature. researchgate.netijiset.com A notable advantage of this technique is its ability to facilitate reactions under mild conditions, avoiding the need for high-temperature thermal heating. The ultrasound-assisted, catalyst-free condensation of 1,2-diketones with 1,2-diamines in ethanol at room temperature is a prime example of a simple, rapid, and high-yielding green chemistry approach. researchgate.netijiset.com

| Reactants | Conditions | Time | Yield (%) | Reference |

| o-phenylenediamine, Benzil | Ethanol, Ultrasound, Room Temp., Catalyst-free | 8 min | 97 | ijiset.com |

| 1,2-diketones, 1,2-diamines | Ethanol, Ultrasound, Room Temp. | - | High | researchgate.net |

| Benzene-1,2-diamine, Benzil | Various catalysts, Ultrasound | 10-20 min | 70-93 | researchgate.net |

Mechanistic Pathways of Quinoxaline Formation Reactions

The formation of the quinoxaline ring from a 1,2-diamine and a 1,2-dicarbonyl compound generally proceeds through an acid-catalyzed condensation mechanism. researchgate.netnih.gov The plausible pathway involves several distinct steps:

Activation of Carbonyl: The reaction is initiated by the activation of one of the carbonyl groups of the 1,2-dicarbonyl compound (e.g., benzil) by an acid catalyst. This increases the electrophilicity of the carbonyl carbon. nih.gov

First Nucleophilic Attack: One of the amino groups of the 1,2-diamine (e.g., 4,5-dimethoxy-1,2-phenylenediamine) acts as a nucleophile and attacks the activated carbonyl carbon.

First Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group of the diamine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Second Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system. nih.gov The elimination of a proton yields the final quinoxaline product. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity becomes a critical consideration in quinoxaline synthesis when unsymmetrical reactants are used. For the specific synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline, the reactants are 4,5-dimethoxy-1,2-phenylenediamine and benzil (1,2-diphenylethane-1,2-dione). Since both of these molecules are symmetrical about their reactive centers, only one product isomer is possible, and thus regioselectivity is not a concern.

However, if an unsymmetrical o-phenylenediamine or an unsymmetrical 1,2-dicarbonyl compound were used, a mixture of two regioisomers could potentially form. In such cases, controlling the reaction conditions and catalyst choice can influence the selective formation of one isomer over the other. nih.govrsc.org The electronic and steric effects of the substituents on the reactants play a key role in directing the condensation.

Stereochemical control is generally not a factor in the synthesis of the aromatic quinoxaline core itself. However, it is highly relevant in the synthesis of related, non-aromatic analogs such as chiral tetrahydroquinoxalines or in the formation of complex supramolecular structures like quinoxaline metallocyclophanes, where the spatial arrangement of substituents is crucial. nih.govresearchgate.net

Derivatization and Functionalization Strategies at Peripheral Positions (e.g., 5, 8, 2, 3, 6, 7)

Further modification of the 5,8-Dimethoxy-2,3-diphenylquinoxaline scaffold allows for the fine-tuning of its chemical and physical properties. Functionalization can be targeted at various positions on the quinoxaline ring system.

Positions 5 and 8: The methoxy groups at these positions are key functional handles. They can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 5,8-dihydroxyquinoxaline. These hydroxyl groups can then be re-alkylated or used in other reactions to introduce a variety of new functionalities.

Positions 2 and 3: The phenyl groups at these positions can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The quinoxaline core acts as a deactivating group, so forcing conditions may be required. The substitution pattern (ortho, meta, para) on the phenyl rings will be directed by the existing attachment to the quinoxaline ring.

Positions 6 and 7: These positions on the benzo- part of the quinoxaline ring are available for electrophilic substitution. The powerful electron-donating methoxy groups at positions 5 and 8 will strongly activate the ring and direct incoming electrophiles primarily to these 6 and 7 positions. Reactions such as nitration or halogenation can introduce functional groups that serve as precursors for further modifications, for instance, reduction of a nitro group to an amine, which can then be diazotized or acylated. researchgate.net For example, 2,3-diphenylquinoxaline-7-sulfonyl chloride has been synthesized and used as an intermediate for further derivatization. jddtonline.info

These derivatization strategies are essential for developing new materials and pharmacologically active compounds based on the quinoxaline scaffold. mdpi.comnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 5,8 Dimethoxy 2,3 Diphenylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. For 5,8-Dimethoxy-2,3-diphenylquinoxaline, the spectrum confirms the presence of all expected proton groups. The methoxy (B1213986) groups appear as a distinct singlet, while the protons on the quinoxaline (B1680401) and phenyl rings resonate in the aromatic region.

Interactive ¹H NMR Data Table for 5,8-Dimethoxy-2,3-diphenylquinoxaline Data recorded in CDCl₃ at 500 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.85 | Singlet | 6H | Methoxy Protons (-OCH₃) |

| 7.2–7.9 | Multiplet | 10H | Phenyl Protons (C₆H₅) |

| 8.0–8.2 | Doublet | 2H | Quinoxaline Protons (H-6, H-7) |

¹³C NMR Spectral Analysis

Interactive ¹³C NMR Data Table for 5,8-Dimethoxy-2,3-diphenylquinoxaline Data recorded in CDCl₃ at 126 MHz.

| Chemical Shift (δ) ppm | Assignment |

| 56 | Methoxy Carbons (-OCH₃) |

| 125–135 | Phenyl Carbons (C₆H₅) |

| 145–155 | Quinoxaline Carbons (C=N) |

Two-Dimensional NMR Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5,8-Dimethoxy-2,3-diphenylquinoxaline displays key absorption bands that confirm its structural features. Notably, the presence of the C=N bond of the quinoxaline ring and the C-O bonds of the methoxy groups are confirmed by their characteristic vibrations.

Interactive FTIR Data Table for 5,8-Dimethoxy-2,3-diphenylquinoxaline

| Wavenumber (cm⁻¹) | Assignment |

| 1566 | C=N Stretching (Quinoxaline ring) |

| 1250 | C–O Stretching (Aryl ether) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for 5,8-Dimethoxy-2,3-diphenylquinoxaline is C₂₂H₁₈N₂O₂, which corresponds to a molecular weight of 342.4 g/mol . While high-resolution mass spectrometry would confirm the exact mass and elemental composition, a detailed analysis of the fragmentation pattern for this specific compound is not available in the reviewed literature.

Molecular Weight Data for 5,8-Dimethoxy-2,3-diphenylquinoxaline

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₂O₂ |

| Molecular Weight | 342.4 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in 5,8-Dimethoxy-2,3-diphenylquinoxaline, exhibit characteristic absorption bands. The spectrum of this compound shows a strong absorption in the UV region, which is attributed to π→π* transitions within the aromatic quinoxaline core. A shoulder peak is also observed, likely corresponding to n→π* transitions involving the nitrogen and oxygen atoms.

Interactive UV-Vis Absorption Data for 5,8-Dimethoxy-2,3-diphenylquinoxaline

| Wavelength (λₘₐₓ) | Transition Type | Structural Origin |

| 248 nm | π→π | Quinoxaline core |

| 347 nm (shoulder) | n→π | Heteroatoms (N, O) |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined by X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial orientation of molecules, as well as insights into the intermolecular forces that govern the crystal packing.

Although a crystal structure for 5,8-Dimethoxy-2,3-diphenylquinoxaline is not available in open-access crystallographic databases, the structure of the closely related compound, 2,3-diphenylquinoxaline (B159395) , has been determined and provides a valuable model.

Crystallographic Data for 2,3-diphenylquinoxaline

The crystal structure of 2,3-diphenylquinoxaline has been resolved, revealing key details about its molecular conformation and solid-state organization.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0325(3) |

| b (Å) | 10.9516(6) |

| c (Å) | 22.5985(13) |

| β (°) | 95.107(2) |

| Volume (ų) | 1487.8(2) |

| Z | 4 |

Data sourced from studies on 2,3-diphenylquinoxaline.

Molecular Geometry Insights from Analogues

In the structure of 2,3-diphenylquinoxaline, the central quinoxaline ring system is nearly planar. The two phenyl rings attached at the 2- and 3-positions are twisted out of the plane of the quinoxaline moiety. The torsion angles between the phenyl rings and the quinoxaline plane are reported to be 36.88(5)° and 53.32(4)°. This twisted conformation is a common feature in this class of compounds, arising from the steric hindrance between the hydrogen atoms on the phenyl rings and the quinoxaline core.

For the title compound, 5,8-Dimethoxy-2,3-diphenylquinoxaline, it is anticipated that the core quinoxaline ring would also be essentially planar. The introduction of the two methoxy groups at the 5- and 8-positions would likely introduce some minor distortions to the planarity of the benzo portion of the quinoxaline system due to their electronic and steric influence. The phenyl rings at the 2- and 3-positions would remain significantly twisted relative to the quinoxaline plane.

Intermolecular Interactions and Packing Arrangements

The crystal packing of 2,3-diphenylquinoxaline is primarily dictated by van der Waals forces and can be described as a herringbone motif. In related structures, such as 2,3-diphenylbenzo[g]quinoxaline, a similar herringbone pattern is observed, sometimes composed of head-to-tail oriented neighbors.

Theoretical and Computational Investigations of 5,8 Dimethoxy 2,3 Diphenylquinoxaline

Density Functional Theory (DFT) Calculations

DFT is a powerful computational tool used to investigate the electronic structure of many-body systems, and it is widely applied in chemistry and materials science. For a molecule like 5,8-Dimethoxy-2,3-diphenylquinoxaline, DFT calculations could provide significant insights into its fundamental properties. However, specific studies applying this method to this compound are not currently available.

Geometry Optimization and Molecular Conformations

The first step in a typical DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 5,8-Dimethoxy-2,3-diphenylquinoxaline, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The planarity of the quinoxaline (B1680401) core and the torsion angles of the two phenyl rings and the two methoxy (B1213986) groups would be of particular interest. For the related compound, 2,3-diphenylquinoxaline (B159395), crystallographic studies have determined the torsion angles between the phenyl rings and the quinoxaline moiety. kallipos.gr However, similar specific data for the 5,8-dimethoxy derivative is not available.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its potential applications in areas like organic electronics. While QSAR studies on other quinoxaline derivatives have utilized HOMO energy as a descriptor, specific calculated values for 5,8-Dimethoxy-2,3-diphenylquinoxaline are not reported in the literature. Current time information in Berks County, US.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions. For various other quinoxaline derivatives, ESP maps have been generated to predict sites for chemical reactions. However, an ESP map specifically for 5,8-Dimethoxy-2,3-diphenylquinoxaline has not been published.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra. While spectroscopic data for the parent 2,3-diphenylquinoxaline is available, predicted spectroscopic parameters for the 5,8-dimethoxy derivative are absent from the literature. cas.cz

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 5,8-Dimethoxy-2,3-diphenylquinoxaline, MD simulations could reveal its conformational landscape, showing the different shapes the molecule can adopt and the energy barriers between them. Such studies are crucial for understanding how the molecule behaves in different environments, such as in solution. While MD simulations have been performed on the parent 2,3-diphenylquinoxaline, no such studies have been reported for the 5,8-dimethoxy substituted version.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR) Modeling

QSAR and SPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. These models are widely used in drug discovery and materials science to predict the properties of new compounds. A QSAR or SPR study involving 5,8-Dimethoxy-2,3-diphenylquinoxaline would require a dataset of related compounds with measured activities or properties. While QSAR studies on various sets of quinoxaline derivatives exist, none have been found that specifically include and detail the descriptors for 5,8-Dimethoxy-2,3-diphenylquinoxaline. Current time information in Berks County, US.

Virtual Screening and Computational Drug Design Methodologies (Focus on Target Interactions, not Clinical Outcomes)researchgate.net

Computational techniques, particularly virtual screening and molecular docking, are powerful tools in modern drug discovery for identifying potential therapeutic agents and elucidating their mechanisms of action at a molecular level. While specific virtual screening studies focused exclusively on 5,8-Dimethoxy-2,3-diphenylquinoxaline are not extensively detailed in publicly available literature, the methodologies are well-established and have been applied to the broader class of 2,3-diphenylquinoxaline derivatives. These studies provide a clear framework for how 5,8-Dimethoxy-2,3-diphenylquinoxaline could be investigated for its potential interactions with various biological targets.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. This process narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources. For a molecule like 5,8-Dimethoxy-2,3-diphenylquinoxaline, this process would begin with the generation of its three-dimensional structure, which is then computationally "docked" into the active site of a target protein.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The output of these simulations includes a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity. A more negative binding energy suggests a more stable ligand-protein complex. Furthermore, these simulations provide detailed insights into the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding.

Studies on analogous 2,3-diphenylquinoxaline derivatives have demonstrated the utility of this approach for various therapeutic targets, including enzymes implicated in diabetes and cancer.

Target Interactions of Analogous 2,3-Diphenylquinoxaline Derivatives

To illustrate the methodology, research on diphenylquinoxaline-6-carbohydrazide hybrids has identified them as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in managing type 2 diabetes. nih.gov Molecular docking studies of these derivatives into the active site of α-glucosidase revealed key interactions that explain their inhibitory activity. nih.gov For instance, the most potent derivatives in one study formed favorable interactions with the amino acid residues in the enzyme's binding pocket. nih.gov

Similarly, other 2,3-diphenylquinoxaline derivatives have been investigated as inhibitors of tubulin, a protein crucial for cell division, making it a significant target for anticancer drugs. nih.gov Virtual screening led to the identification of 2,3-diphenylquinoxaline as a lead compound, and subsequent molecular docking of its derivatives into the colchicine (B1669291) binding site of β-tubulin helped to rationalize their cytotoxic effects. nih.gov The computational results indicated that the activity of these compounds is influenced by the types of functional groups attached to the core quinoxaline structure. nih.gov

The table below summarizes the kind of data generated from molecular docking studies, using findings from analogous diphenylquinoxaline derivatives as a representative example.

| Compound Series | Target Protein | Representative Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Diphenylquinoxaline-6-carbohydrazide | α-Glucosidase | Derivative 7e (with 3-fluorophenyl moiety) | -5.802 | Not specified | Not specified |

| Diphenylquinoxaline-6-carbohydrazide | α-Glucosidase | Derivative 7a | -5.690 | Not specified | Not specified |

| Diphenylquinoxaline-6-carbohydrazide | α-Glucosidase | Derivative 7b | -5.520 | Not specified | Not specified |

| 2,3-Diphenylquinoxaline Derivatives | β-Tubulin (Colchicine Binding Site) | Not specified | Not specified | Not specified | Not specified |

This table illustrates the type of data obtained from molecular docking studies of 2,3-diphenylquinoxaline derivatives. The binding energies are indicative of the strength of the interaction with the target protein. nih.gov

In a hypothetical docking study of 5,8-Dimethoxy-2,3-diphenylquinoxaline, researchers would analyze how these methoxy groups orient themselves within the binding pocket and whether they contribute favorably to the binding energy. This information would guide the rational design of new analogues with potentially improved potency and selectivity. Therefore, while direct computational evidence for 5,8-Dimethoxy-2,3-diphenylquinoxaline is pending, the established methodologies and the results from closely related compounds underscore the significant potential of virtual screening and molecular docking to unlock its therapeutic possibilities.

Mechanistic Investigations of Molecular and Biological Interactions of 5,8 Dimethoxy 2,3 Diphenylquinoxaline in Vitro Context

Enzyme Inhibition Studies in Biochemical Assays

Biochemical assays are crucial for elucidating the direct interactions between a compound and specific enzymes. For 5,8-Dimethoxy-2,3-diphenylquinoxaline, research into its enzyme inhibitory potential provides insights into its possible mechanisms of action at a molecular level.

Topoisomerase Inhibition and Associated Mechanisms

While direct studies on 5,8-Dimethoxy-2,3-diphenylquinoxaline are not extensively available, research on structurally related quinoxaline (B1680401) derivatives has pointed towards potential topoisomerase inhibition. For instance, certain benzofuroquinolinediones and triazoloquinoxalines have demonstrated significant inhibitory activity against topoisomerase II. nih.govnih.gov These compounds are thought to function as DNA intercalators, stabilizing the DNA-topoisomerase II complex, which leads to the formation of DNA strand breaks. nih.gov

One study on benzofuroquinolinedione derivatives showed potent topoisomerase II inhibitory activity, with some compounds exhibiting IC50 values significantly lower than the standard drug etoposide. nih.gov For example, compounds 8d and 8i from this study had IC50 values of 1.19 µM and 0.68 µM, respectively, against topoisomerase II. nih.gov Another related compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), has been shown to inhibit topoisomerase I. nih.gov

Table 1: Topoisomerase II Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | IC50 (µM) vs. Topoisomerase II | Reference |

|---|---|---|

| Doxorubicin | 2.67 | nih.gov |

| Etoposide | 78.4 | nih.gov |

| Benzofuroquinolinedione 8d | 1.19 | nih.gov |

| Benzofuroquinolinedione 8i | 0.68 | nih.gov |

| Triazoloquinoxaline 7e | 0.890 | nih.gov |

| Triazoloquinoxaline 7c | 0.940 | nih.gov |

Tubulin Binding and Microtubule Dynamics Alteration

The 2,3-diphenylquinoxaline (B159395) scaffold has been identified as a lead structure for the development of tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govresearchgate.net Molecular docking studies of various 2,3-diphenylquinoxaline derivatives have suggested that these compounds can bind to β-tubulin, thereby interfering with microtubule dynamics. nih.gov The binding is thought to be favored by electron-donating groups on the phenyl rings at positions 2 and 3, and electron-withdrawing groups at position 6 of the quinoxaline core. nih.gov

While specific IC50 values for 5,8-Dimethoxy-2,3-diphenylquinoxaline are not reported, a study on related quinazoline (B50416) derivatives identified compounds with potent tubulin polymerization inhibitory activity. acs.org For example, compound 5f in that study exhibited an IC50 of 0.55 µM in a colchicine competition assay. acs.org This suggests that the broader class of compounds to which 5,8-Dimethoxy-2,3-diphenylquinoxaline belongs has the potential to alter microtubule dynamics.

Cholinesterase Inhibitory Potential

The potential for quinoxaline derivatives to inhibit cholinesterases, such as acetylcholinesterase (AChE), has been explored in the context of neurodegenerative diseases. While direct experimental data for 5,8-Dimethoxy-2,3-diphenylquinoxaline is lacking, a study on 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) (a structurally related compound) demonstrated inhibitory activity against AChE with an IC50 value of 14.5 µM. nih.gov Molecular docking in that study suggested that the compound binds to key residues in the active site of AChE. nih.gov

Other Targeted Enzyme Systems

The versatility of the quinoxaline scaffold allows for its investigation against a range of other enzyme systems. While specific data for 5,8-Dimethoxy-2,3-diphenylquinoxaline is not available, the parent compound, 2,3-Diphenylquinoxaline, has been noted for its use in various research applications, including as a fluorescent probe and in materials science. researchgate.net This highlights the broad potential for developing derivatives that could target other specific enzymes.

Cellular Pathway Modulation in Cell Line Models (Non-Clinical Focus)

In vitro studies using cancer cell lines provide a platform to observe the cellular consequences of enzyme inhibition and other molecular interactions. Although studies specifically investigating 5,8-Dimethoxy-2,3-diphenylquinoxaline are not prominent, research on related compounds offers valuable insights.

For instance, the related compound 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) has been evaluated against various human cancer cell lines. It demonstrated significant antitumor activity with IC50 values of 0.6 µM in MCF-7 (breast cancer), 1.4 µM in MDA-MB-436 (breast cancer), and 3.1 µM in Hs-578T (breast cancer) cell lines. nih.gov In prostate cancer cell lines, DCDMNQ also showed significant activity, with IC50 values of 1 µM in LNCaP and 1.5 µM in PC-3 cells. nih.gov

Studies on DCDMNQ indicated that it can induce cell cycle arrest, particularly in the S-phase, and promote apoptosis in both estrogen-positive and -negative breast cancer cell lines. nih.gov This was corroborated by the inhibition of topoisomerase I. nih.gov In prostate cancer cells, DCDMNQ was also found to induce apoptosis. nih.gov

Table 2: Cytotoxic Activity of the Related Compound DCDMNQ in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 0.6 ± 0.02 | nih.gov |

| MDA-MB-436 | Breast Cancer | 1.4 ± 0.25 | nih.gov |

| Hs-578T | Breast Cancer | 3.1 ± 0.4 | nih.gov |

| LNCaP | Prostate Cancer | 1 | nih.gov |

| CWR-22 | Prostate Cancer | 3 | nih.gov |

| PC-3 | Prostate Cancer | 1.5 | nih.gov |

| DU-145 | Prostate Cancer | 3 | nih.gov |

Molecular Target Identification and Validation in Biochemical Systems

The identification and validation of direct molecular targets are essential for understanding the precise mechanism of action of a compound. For the 2,3-diphenylquinoxaline class of compounds, tubulin has been identified as a key molecular target. nih.govresearchgate.net Molecular docking studies have been instrumental in postulating the binding of these compounds to the colchicine binding site on β-tubulin. nih.gov The validation of this target is often performed through competitive binding assays and tubulin polymerization assays. acs.org

For topoisomerase inhibition by related quinoxaline derivatives, DNA intercalation is a proposed mechanism, which is validated through DNA binding studies. nih.gov While these studies provide a framework for understanding the potential molecular targets of 5,8-Dimethoxy-2,3-diphenylquinoxaline, direct biochemical validation for this specific compound is not yet available in the literature.

Structure-Activity Relationship (SAR) Derivations for Specific Molecular Interactions

The biological activity of quinoxaline derivatives is intricately linked to the nature and position of substituents on the core ring structure. In the case of 5,8-Dimethoxy-2,3-diphenylquinoxaline, the methoxy (B1213986) groups at the 5 and 8 positions and the phenyl rings at the 2 and 3 positions are key determinants of its molecular interactions.

The substituents on the quinoxaline ring system play a crucial role in modulating the binding affinity and subsequent biological activity. Studies on related 2,3-diphenylquinoxaline derivatives have shed light on the electronic requirements for activity. For instance, research on a series of 2,3-diphenylquinoxaline derivatives as tubulin inhibitors has shown that compounds bearing electron-donating functionalities at the phenyl rings (positions 2 and 3) and electron-withdrawing groups at position 6 of the quinoxaline core exhibit the most potent activity. nih.gov This suggests that the electron-rich nature of the diphenyl groups, coupled with an electron-deficient quinoxaline system, is a favorable combination for this particular biological target.

A study on 2,3-disubstituted 5,8-dimethoxy-6-[N-(omega-dimethylaminoalkyl) amino] quinoxalines, which share the same 5,8-dimethoxy backbone, revealed that variations at the 2 and 3 positions with groups such as hydrogen, methyl, phenyl, and substituted phenyls did not result in any significant antimalarial activity. This indicates that for this particular biological endpoint, these substitutions on the 5,8-dimethoxyquinoxaline (B8634984) scaffold are not conducive to potent bioactivity.

Table 1: Influence of Substituent Groups on the Biological Activity of Quinoxaline Derivatives

| Compound Class | Substituent Position(s) | Nature of Substituent | Effect on Activity | Target/Assay | Reference |

| 2,3-Diphenylquinoxalines | 2 and 3 (Phenyl rings) | Electron-donating | Increased | Tubulin Inhibition | nih.gov |

| 2,3-Diphenylquinoxalines | 6 | Electron-withdrawing | Increased | Tubulin Inhibition | nih.gov |

| Quinoxalines | Not specified | -OCH3 replaced by -Cl | Decreased | General Activity | mdpi.com |

| 5,8-Dimethoxyquinoxalines | 2 and 3 | H, CH3, C6H5, C6H4-4-Cl | No significant activity | Antimalarial |

Computational Docking and Binding Mode Analysis

Computational docking studies provide valuable insights into the putative binding modes of quinoxaline derivatives with their protein targets. While specific docking studies on 5,8-Dimethoxy-2,3-diphenylquinoxaline are not extensively reported, analysis of related quinoxaline compounds can provide a framework for understanding its potential interactions.

For instance, docking studies of quinoxaline derivatives as antagonists of the AMPA receptor have identified a common pattern of interaction. The fundamental quinoxaline structure is often observed to bind within a pocket defined by key amino acid residues. These include Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, Thr-91, Arg-96, Gly-141, Ser-142, Thr-174, Glu-193, Met-196, and Tyr-220. researchgate.net The phenyl groups at the 2 and 3 positions of 5,8-Dimethoxy-2,3-diphenylquinoxaline would likely engage in hydrophobic interactions within such a pocket, while the quinoxaline nitrogen atoms could act as hydrogen bond acceptors. The 5,8-dimethoxy groups would also influence the binding orientation and could form additional hydrogen bonds or van der Waals interactions.

In a study on 2,3-diphenylquinoxaline derivatives as tubulin inhibitors, molecular docking revealed that these compounds bind to the colchicine binding site of β-tubulin. nih.gov The interactions are likely to involve hydrophobic contacts between the phenyl rings and nonpolar residues in the binding pocket, as well as potential hydrogen bonding involving the quinoxaline nitrogens.

Table 2: Key Interacting Residues for Quinoxaline Derivatives from Docking Studies

| Target | Key Interacting Residues | Type of Interaction | Reference |

| AMPA Receptor | Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, Thr-91, Arg-96, Gly-141, Ser-142, Thr-174, Glu-193, Met-196, Tyr-220 | Not specified | researchgate.net |

| β-Tubulin (Colchicine Site) | Not specified in detail | Hydrophobic and Hydrogen Bonding | nih.gov |

Oxidative Stress Induction and Related Molecular Mechanisms (In Vitro)

Certain classes of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are known to induce oxidative stress in biological systems. tandfonline.comresearchgate.netnih.gov This is a critical mechanism that can contribute to their biological effects, including their antimicrobial and cytotoxic properties. The generation of reactive oxygen species (ROS) is a key event in this process. tandfonline.comresearchgate.netnih.gov

The induction of oxidative stress by these compounds is often linked to their metabolic activation. Enzymes such as cytochrome P450 reductases can reduce the N-oxide groups, leading to the formation of radical intermediates. nih.gov In the presence of molecular oxygen, these radicals can participate in redox cycling, a process that generates superoxide (B77818) anions (O2•−) and subsequently other ROS like hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH). nih.gov

This increase in intracellular ROS levels can have profound effects on cellular components. The oxidative damage can manifest as:

DNA damage: ROS can cause single- and double-strand breaks in DNA, as well as base modifications, leading to mutations and genomic instability. nih.gov

Lipid peroxidation: The oxidation of lipids in cellular membranes can compromise their integrity and function.

Protein oxidation: ROS can lead to the oxidation of amino acid side chains, protein cross-linking, and the formation of protein carbonyls, all of which can impair protein function. researchgate.net

The accumulation of oxidative damage can trigger cellular signaling pathways that lead to cell cycle arrest, apoptosis (programmed cell death), or necrosis. researchgate.net While 5,8-Dimethoxy-2,3-diphenylquinoxaline itself is not a di-N-oxide, the potential for the quinoxaline core to participate in redox reactions, particularly if metabolized, cannot be entirely ruled out and warrants further investigation in the context of oxidative stress.

Applications of 5,8 Dimethoxy 2,3 Diphenylquinoxaline in Advanced Materials and Device Technology

Organic Semiconductors for Electronic Devices

There is currently a lack of specific research on the use of 5,8-Dimethoxy-2,3-diphenylquinoxaline as an organic semiconductor in electronic devices.

Organic Thin-Film Transistors (OTFTs) and Charge Transport Properties

No published studies were identified that fabricate or characterize organic thin-film transistors (OTFTs) using 5,8-Dimethoxy-2,3-diphenylquinoxaline as the active semiconductor layer. Consequently, there is no available data on its charge transport properties, such as its behavior as a p-type, n-type, or ambipolar semiconductor. While other quinoxaline (B1680401) derivatives have been successfully incorporated into OTFTs, showing promising charge transport characteristics, these findings cannot be directly attributed to the 5,8-dimethoxy variant. researchgate.net

Carrier Mobility and On/Off Ratios in Device Performance

As no OTFTs based on 5,8-Dimethoxy-2,3-diphenylquinoxaline have been reported, there are no experimental data available for its carrier mobility or the on/off current ratio of such devices. These parameters are crucial for evaluating the performance of an organic semiconductor in a transistor, and their absence underscores the nascent stage of research into this specific compound's electronic applications. For context, other solution-processed and vacuum-deposited quinoxaline-based semiconductors have been reported with varying mobilities and on/off ratios. researchgate.net

Photoinitiators in Polymerization Processes

The potential of 5,8-Dimethoxy-2,3-diphenylquinoxaline as a photoinitiator for polymerization processes has not been specifically detailed in the available scientific literature.

Efficiency in UV and Visible Light Photopolymerization

There is no information regarding the efficiency of 5,8-Dimethoxy-2,3-diphenylquinoxaline in initiating polymerization under either UV or visible light. The parent compound, 2,3-diphenylquinoxaline (B159395), has been investigated as a UV photoinitiator, but the influence of the 5,8-dimethoxy substituents on the absorption spectrum and photoinitiating efficiency is unknown. researchgate.net

Role in Free Radical and Cationic Polymerization

The mechanism by which 5,8-Dimethoxy-2,3-diphenylquinoxaline might act as a photoinitiator, whether through free radical or cationic pathways, has not been studied. Research on other quinoxaline derivatives has shown their potential to participate in both types of polymerization, typically as part of a multi-component system, but these findings are not specific to the compound . researchgate.net

Photobleaching and Photostability Characteristics

Data on the photobleaching and photostability of 5,8-Dimethoxy-2,3-diphenylquinoxaline are not available. These characteristics are critical for applications requiring long-term stability and, in some cases, for achieving colorless end-products in photopolymerization.

Electroluminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are recognized as valuable n-type (electron-transporting) materials, a crucial component in the efficient functioning of Organic Light-Emitting Diodes (OLEDs). symbiosisonlinepublishing.com The performance of an OLED is highly dependent on the balanced injection and transport of electrons and holes within the emissive layer. The electron-deficient quinoxaline core facilitates electron injection and transport, contributing to higher external quantum efficiencies. symbiosisonlinepublishing.com

The introduction of 5,8-dimethoxy groups to the 2,3-diphenylquinoxaline framework is expected to significantly influence its electroluminescent properties. The methoxy (B1213986) groups are electron-donating, which would raise the energy level of the Highest Occupied Molecular Orbital (HOMO). This can lead to a reduction in the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), potentially red-shifting the emission wavelength. scholaris.ca Theoretical calculations on related quinoxaline systems have shown that the LUMO is primarily localized on the quinoxaline core, while the HOMO can be distributed across the entire molecule. scholaris.ca The addition of electron-donating groups can therefore finely tune the emission color.

Furthermore, the bulky 2,3-diphenyl substituents can induce a non-planar molecular geometry. This steric hindrance can suppress intermolecular π-π stacking, which often leads to aggregation-caused quenching (ACQ) of fluorescence in the solid state. By mitigating this quenching effect, the 5,8-Dimethoxy-2,3-diphenylquinoxaline molecule could exhibit enhanced solid-state luminescence efficiency, a critical parameter for OLED applications. In some instances, such sterically hindered molecules can display Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the aggregated or solid state. researchgate.net

Table 1: Photophysical Properties of a Related Quinoxaline Derivative Illustrative data for a vinyl benzaldehyde (B42025) capped quinoxaline derivative to demonstrate typical photophysical characteristics.

| Property | Value | Reference |

| Absorption Max (λ_abs) | ~250 nm | symbiosisonlinepublishing.com |

| Emission Max (λ_em) | ~454 nm (bluish-green) | symbiosisonlinepublishing.com |

| Excitation Wavelength | 348 nm | symbiosisonlinepublishing.com |

This table presents data for a related compound to illustrate the potential photophysical properties. Specific values for 5,8-Dimethoxy-2,3-diphenylquinoxaline may vary.

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

In the realm of solar energy conversion, Dye-Sensitized Solar Cells (DSSCs) have emerged as a promising low-cost alternative to conventional silicon-based solar cells. The core of a DSSC is a photosensitizer (dye) that absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov Quinoxaline derivatives have been explored as components in organic sensitizers, often within a Donor-π bridge-Acceptor (D-π-A) architecture. nih.gov

In a typical D-π-A sensitizer, the quinoxaline moiety can act as the electron-accepting unit or as part of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The efficiency of a DSSC is largely determined by the photophysical and electrochemical properties of the sensitizer, including its light-harvesting efficiency, the energy levels of its HOMO and LUMO, and its ability to efficiently inject electrons into the semiconductor's conduction band. nih.gov

The performance and longevity of DSSCs are also impacted by the aggregation of dye molecules on the semiconductor surface and the photostability of the sensitizer. Dye aggregation can lead to a decrease in the light-harvesting efficiency and an increase in charge recombination rates. The bulky 2,3-diphenyl groups on the quinoxaline core of 5,8-Dimethoxy-2,3-diphenylquinoxaline can act as a steric hindrance, preventing the close packing of dye molecules and thereby reducing aggregation. nih.gov This can lead to improved device performance and stability.

Table 2: Key Parameters for DSSC Sensitizers General performance metrics for D-π-A type organic sensitizers.

| Parameter | Description | Importance |

| λ_max | Wavelength of maximum light absorption. | Determines the portion of the solar spectrum utilized. |

| ε | Molar extinction coefficient. | A high value indicates strong light absorption. |

| HOMO Level | Energy of the Highest Occupied Molecular Orbital. | Should be more positive than the redox potential of the electrolyte for efficient regeneration. |

| LUMO Level | Energy of the Lowest Unoccupied Molecular Orbital. | Should be more negative than the conduction band edge of the semiconductor for efficient electron injection. |

| η | Power conversion efficiency. | The overall efficiency of the solar cell. |

Building Blocks for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes. tcichemicals.comrsc.orgrsc.org These materials are constructed from organic building blocks (linkers) and, in the case of MOFs, metal ions or clusters. rsc.orgrsc.org The properties of COFs and MOFs are directly related to the structure and functionality of the organic linkers used in their synthesis.

While there is no specific report on the use of 5,8-Dimethoxy-2,3-diphenylquinoxaline as a building block for COFs or MOFs, its structure suggests its potential in this area. To be used as a linker, the molecule would need to be functionalized with reactive groups that can form covalent bonds (for COFs) or coordinate to metal centers (for MOFs). For instance, the phenyl rings at the 2 and 3 positions could be derivatized with groups such as aldehydes, amines, or carboxylic acids, which are commonly used in the synthesis of these frameworks. tcichemicals.com

The quinoxaline unit itself can be a desirable component in the backbone of a COF or MOF due to its rigidity, thermal stability, and electronic properties. nih.gov The inclusion of the 5,8-dimethoxy groups could be used to tune the electronic and photophysical properties of the resulting framework, potentially leading to applications in gas storage, separation, catalysis, or sensing. The porous nature of these frameworks would allow for the diffusion of small molecules to interact with the quinoxaline units, making them accessible for various applications. rsc.orgmdpi.com

Table 3: Common Linker Functional Groups for COF and MOF Synthesis

| Functional Group | Type of Framework | Bonding Reaction |

| Aldehyde (-CHO) | COF | Imine condensation with amines |

| Amine (-NH₂) | COF | Imine condensation with aldehydes |

| Carboxylic Acid (-COOH) | MOF | Coordination to metal ions |

| Boronic Acid (-B(OH)₂) | COF | Condensation to form boroxine (B1236090) or boronate esters |

Applications in Chemo- and Biosensors (where applicable and non-clinical)

The development of selective and sensitive chemosensors is a significant area of research. Quinoxaline derivatives have been investigated as fluorogenic and chromogenic chemosensors for the detection of various analytes. researchgate.net The sensing mechanism often relies on the interaction of the analyte with the quinoxaline-based sensor molecule, leading to a change in its photophysical properties, such as a shift in the absorption or emission wavelength or a change in the fluorescence intensity.

The 5,8-Dimethoxy-2,3-diphenylquinoxaline scaffold is a promising platform for the design of chemosensors. The quinoxaline core can act as a signaling unit, while the phenyl rings can be functionalized with specific recognition sites for target analytes. The electron-donating methoxy groups can enhance the fluorescence quantum yield and modulate the electronic properties of the system, which can be perturbed upon binding of an analyte.

For example, the nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions, leading to changes in the fluorescence spectrum. Furthermore, the molecule could be incorporated into larger macrocyclic structures to create ionophores with high selectivity for specific cations or anions. The principle of Aggregation-Induced Emission (AIE) is also highly relevant for sensing applications, where the binding of an analyte could trigger the aggregation or disaggregation of the sensor molecules, resulting in a "turn-on" or "turn-off" fluorescence response. researchgate.net

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry Initiatives

The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can sometimes require harsh reaction conditions and may not align with the principles of green chemistry. ajrconline.orgslideshare.net Future research will undoubtedly focus on the development of more sustainable and efficient synthetic methodologies for 5,8-Dimethoxy-2,3-diphenylquinoxaline.

Emerging trends in organic synthesis, such as the use of ultrasonic irradiation and green solvents, have already shown promise for the synthesis of the parent compound, 2,3-diphenylquinoxaline (B159395), leading to higher yields, shorter reaction times, and milder conditions. ijiset.com The application of these techniques to the synthesis of its 5,8-dimethoxy analog is a logical and important next step. Furthermore, the use of reusable catalysts, including various nanocatalysts and heteropolyoxometalates, presents a significant opportunity to develop environmentally benign and cost-effective production methods. ajrconline.org A 1975 study did report the preparation of a series of 2,3-disubstituted 5,8-dimethoxyquinoxalines, including the diphenyl derivative, as part of an investigation into potential antimalarial agents, providing a foundational method for future optimization. nih.gov

Table 1: Comparison of Synthetic Methods for Quinoxaline Derivatives

| Method | Catalyst/Conditions | Advantages |

| Conventional Condensation | Acid or base catalysis, high temperature | Well-established, versatile |

| Ultrasonic Irradiation | None or various catalysts | Faster reaction, higher yields, energy efficient. ajrconline.orgijiset.com |

| Green Solvents | e.g., water, ethanol | Reduced environmental impact |

| Nanocatalysis | e.g., TiO2, magnetic nanoparticles | High efficiency, catalyst recyclability |

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry offers powerful tools for the de novo design of novel molecules with tailored properties. For 5,8-Dimethoxy-2,3-diphenylquinoxaline, computational methods can be employed to predict its electronic structure, photophysical properties, and potential biological activities. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can guide the rational design of new derivatives with enhanced performance characteristics.

While specific computational studies on 5,8-Dimethoxy-2,3-diphenylquinoxaline are still emerging, research on related quinoxaline derivatives has demonstrated the utility of these approaches. For instance, computational screening and molecular docking have been successfully used to identify novel quinoxaline-based inhibitors for various biological targets. nih.gov The insights gained from such studies on the parent 2,3-diphenylquinoxaline scaffold can be extrapolated to its dimethoxy-substituted counterpart, accelerating the discovery of new functional molecules.

Discovery of Uncharted Molecular Interaction Mechanisms

Understanding the molecular interaction mechanisms of 5,8-Dimethoxy-2,3-diphenylquinoxaline is crucial for its application in areas such as chemical biology and materials science. Molecular docking studies, a key computational tool, can provide valuable insights into how this molecule binds to biological macromolecules or self-assembles to form larger architectures.

For example, molecular docking studies on derivatives of 2,3-diphenylquinoxaline have been used to elucidate their binding modes with enzymes like tubulin, revealing key interactions that contribute to their cytotoxic effects. nih.gov Similar investigations into 5,8-Dimethoxy-2,3-diphenylquinoxaline could uncover novel binding interactions, potentially leading to the development of more potent and selective therapeutic agents. The electron-donating methoxy (B1213986) groups are likely to influence the molecule's electrostatic potential and hydrogen bonding capabilities, which could lead to unique interaction patterns.

Development of Next-Generation Materials with Enhanced Performance

Quinoxaline derivatives are known for their applications in materials science, particularly in the field of organic electronics. The parent compound, 2,3-diphenylquinoxaline, has been investigated for its use in organic light-emitting diodes (OLEDs) due to its favorable electronic and photophysical properties. chemimpex.com The introduction of methoxy groups at the 5 and 8 positions of the quinoxaline core in 5,8-Dimethoxy-2,3-diphenylquinoxaline is expected to modulate these properties, potentially leading to materials with enhanced performance.

The electron-donating nature of the methoxy groups can influence the HOMO and LUMO energy levels of the molecule, which is a critical factor in determining its suitability for use in electronic devices. Future research should focus on the synthesis and characterization of thin films of 5,8-Dimethoxy-2,3-diphenylquinoxaline and its derivatives to evaluate their charge transport properties, photoluminescence, and stability for applications in OLEDs, organic photovoltaics, and sensors.

Interdisciplinary Approaches in Chemical Biology and Materials Science

The versatile nature of the quinoxaline scaffold lends itself to interdisciplinary research, bridging the gap between chemical biology and materials science. 5,8-Dimethoxy-2,3-diphenylquinoxaline is a prime candidate for such synergistic studies. For instance, its fluorescent properties could be harnessed for the development of novel probes for biological imaging, while its potential biological activity could be integrated into the design of advanced drug delivery systems or bioactive materials.

The intersection of these fields could lead to the creation of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. The exploration of 5,8-Dimethoxy-2,3-diphenylquinoxaline in such interdisciplinary contexts holds the key to unlocking its full potential and addressing complex scientific challenges. The synthesis of various substituted 5,8-dimethoxyquinoxalines for biological evaluation has been previously reported, indicating a historical basis for its exploration in chemical biology. nih.gov

Q & A

Q. Advanced

- DFT calculations : Model transition states and activation energies for condensation steps (e.g., benzil + diamine → quinoxaline ).

- Molecular dynamics : Simulate solvent effects (e.g., water vs. ethanol) on reaction kinetics .

- Software tools : Gaussian or ORCA for optimizing geometries and calculating frontier orbitals .

How to analyze substituent effects on photophysical properties using density functional theory (DFT)?

Q. Advanced

Geometry optimization : Build 5,8-Dimethoxy-2,3-diphenylquinoxaline structure and derivatives.

Electronic transitions : Calculate HOMO-LUMO gaps (e.g., methoxy groups lower gap by 0.3–0.5 eV ).

TD-DFT : Predict UV-Vis absorption spectra; compare with experimental λmax values.

Charge transfer analysis : Map electron density differences to identify donor-acceptor regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.